REACTION_CXSMILES
|
[F:1][CH:2]([F:12])[O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[O:8].[C-:13]#[N:14].[K+].OS([O-])=O.[Na+]>C(OCC)(=O)C.O>[F:1][CH:2]([F:12])[O:3][C:4]1[CH:5]=[C:6]([CH:7]([OH:8])[C:13]#[N:14])[CH:9]=[CH:10][CH:11]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.77 g
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Type
|
reactant
|
Smiles
|
FC(OC=1C=C(C=O)C=CC1)F
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
3.2 g
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Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
stirring overnight before it
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
It was left
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Type
|
EXTRACTION
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Details
|
was extracted with ethyl acetate (2×50 mL)
|
Type
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CUSTOM
|
Details
|
The combined organic extracts were dried
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=C(C=CC1)C(C#N)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |